molecular formula C21H21N3O4S2 B2820435 4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide CAS No. 1706295-94-4

4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide

Cat. No.: B2820435
CAS No.: 1706295-94-4
M. Wt: 443.54
InChI Key: BEUKOJAPVOZNIG-UHFFFAOYSA-N
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Description

4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide is a complex organic compound that features a morpholine ring, a sulfonyl group, a thiophene ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the sulfonylation of morpholine, followed by coupling with a thiophene-pyridine derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents or nucleophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides, while reduction of nitro groups will produce amines.

Scientific Research Applications

4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-benzo(1,3)dioxol-5-yl-4-pyridin-2-yl-1H-imidazol-2-yl)benzamide
  • 4-[(5-Bromopyridin-3-yl)sulfonyl]morpholine
  • 4-[(2-Chloropyridin-3-yl)sulphonyl]morpholine

Uniqueness

4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S2/c25-21(23-13-16-11-19(14-22-12-16)18-5-10-29-15-18)17-1-3-20(4-2-17)30(26,27)24-6-8-28-9-7-24/h1-5,10-12,14-15H,6-9,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUKOJAPVOZNIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC(=CN=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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